molecular formula C13H12BrN3O B1427887 N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide CAS No. 1293156-74-7

N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide

Cat. No.: B1427887
CAS No.: 1293156-74-7
M. Wt: 306.16 g/mol
InChI Key: TVOMNMAFBWBYBV-UHFFFAOYSA-N
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Description

N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide is a chemical compound with the molecular formula C13H12BrN3O

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from 3-bromopyridine-2-amine and aniline derivatives. The reaction typically involves the formation of an amide bond under controlled conditions, often using coupling agents like carbodiimides or activating reagents such as thionyl chloride.

Industrial Production Methods: On an industrial scale, the synthesis of N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions: N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:

  • Oxidation: The bromine atom on the pyridine ring can be oxidized to form a corresponding hydroxyl group.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different pyridine derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, with conditions depending on the specific nucleophile.

Major Products Formed:

  • Oxidation: 3-bromopyridin-2-ol

  • Reduction: 3-aminopyridine

  • Substitution: Various substituted pyridines depending on the nucleophile used

Scientific Research Applications

N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

  • Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide is similar to other pyridine derivatives, such as N-(2-bromopyridin-3-yl)pivalamide and 3-bromoimidazo[1,2-a]pyridines

Comparison with Similar Compounds

  • N-(2-bromopyridin-3-yl)pivalamide

  • 3-bromoimidazo[1,2-a]pyridines

Properties

IUPAC Name

N-[3-[(3-bromopyridin-2-yl)amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O/c1-9(18)16-10-4-2-5-11(8-10)17-13-12(14)6-3-7-15-13/h2-8H,1H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOMNMAFBWBYBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)NC2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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